![molecular formula C19H22O3 B1222185 2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid CAS No. 2012-73-9](/img/structure/B1222185.png)
2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid
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Description
“2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid” is a chemical compound with the molecular formula C19H22O3 . It has an average mass of 298.376 Da and a monoisotopic mass of 298.156891 Da .
Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 430.7±33.0 °C at 760 mmHg, and a flash point of 149.7±18.9 °C . It has 3 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds . Its LogP is 4.72 .Scientific Research Applications
Pharmaceutical Applications
This compound has been used in the synthesis of various pharmaceuticals . For instance, propargylamine derivatives such as pargyline, rasagiline, and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . Pargyline acts as an irreversible selective MAO-B inhibitor drug, which is also used for treating type 1 diabetes and the cardiovascular complications associated with it .
Cancer Treatment
Pargyline has been found to have inhibitory properties against proline-5-carboxylate reductase-1 (PYCR1), making it useful for cancer treatments . When used along with the chemotherapeutic agent camptothecin, pargyline was found to enhance LSD-1 inhibition and resulted in induced senescence and growth inhibition of cancer cells .
Antioxidant Activity
Some derivatives of this compound have been synthesized and evaluated for antioxidant activity . They were tested using four different methods such as Hydrogen peroxide scavenging, Nitric oxide scavenging, DPPH, and FRAP assay .
Synthesis of Poly(2-Acrylamido-2-Methylpropane Sulfonic Acid)
This compound has been used in the synthesis of Poly(2-Acrylamido-2-Methylpropane Sulfonic Acid) . The authors reported very low conversions (less than 15%), albeit the use of ascorbic acid as a reducing agent improved the reaction rate .
Synthesis of Triple-Acting PPARα, -γ, and -δ Agonist
The design and synthesis of triple-acting PPARα, -γ, and -δ agonist involved the use of this compound . These agonists have potential therapeutic applications in the treatment of metabolic disorders .
Solvent-Free Synthesis of Propargylamines
This compound has been used in the solvent-free synthesis of propargylamines . Propargylamines are a class of compounds with many pharmaceutical and biological properties .
properties
IUPAC Name |
2-methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-18(2,14-8-6-5-7-9-14)15-10-12-16(13-11-15)22-19(3,4)17(20)21/h5-13H,1-4H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQNICQOOANLCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC(C)(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173939 |
Source
|
Record name | Ici 53072 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoic acid | |
CAS RN |
2012-73-9 |
Source
|
Record name | Ici 53072 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002012739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ici 53072 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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